molecular formula C11H15N3O2 B128331 1-Methyl-4-(3-nitrophenyl)piperazine CAS No. 148546-97-8

1-Methyl-4-(3-nitrophenyl)piperazine

Cat. No. B128331
Key on ui cas rn: 148546-97-8
M. Wt: 221.26 g/mol
InChI Key: IIRKKCDXJIXWHI-UHFFFAOYSA-N
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Patent
US07884098B2

Procedure details

A solution of diisopropyl azodicarboxylate (51.4 mmol, 1.3 eq) in EtOAc (20 mL) was added to N2-(2-hydroxyethyl)-N2-methyl-N1-(3-nitrophenyl)glycinamide (10 g, 39.5 mmol) and tributylphosphine (13 mL, 51.4 mmol, 1.3 eq.) in EtOAc (50 mL) over a 60-min period during which time the internal reaction temperature was maintained between 25° C. and 30° C. Ethanolic HCl (2.0 M solution, 20 mL) was added dropwise and the resulting slurry was cooled to 0° C. and stirred for an additional hour. The solid was collected by filtration, washed with isopropanol and dried in vacuo at 40° C. for 18 h to give the desired 1-methyl-4-(3-nitrophenyl)piperazine, which was used in the next step without further purification (8.43 g, 79% yield) 1H NMR (400 MHz, DMSO-d6) δ ppm 11.90 (1H, br s) 8.28 (1H, t, J=2.15 Hz) 8.20 (1H, ddd, J=8.08, 2.27, 1.01 Hz) 7.85 (1H, d, J=2.02 Hz) 7.84 (1H, d, J=2.02 Hz) 7.77 (1H, t, J=8.08 Hz) 4.04 (3H, br. s.) 3.66 (1H, br. s.) 3.56 (1H, br. s.) 2.92 (4H, s).
Quantity
51.4 mmol
Type
reactant
Reaction Step One
Name
N2-(2-hydroxyethyl)-N2-methyl-N1-(3-nitrophenyl)glycinamide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N(C(OC(C)C)=O)=NC(OC(C)C)=O.O[CH2:16][CH2:17][N:18]([CH3:32])[CH2:19][C:20]([NH:22][C:23]1[CH:28]=[CH:27][CH:26]=[C:25]([N+:29]([O-:31])=[O:30])[CH:24]=1)=O.C(P(CCCC)CCCC)CCC.Cl>CCOC(C)=O>[CH3:32][N:18]1[CH2:19][CH2:20][N:22]([C:23]2[CH:28]=[CH:27][CH:26]=[C:25]([N+:29]([O-:31])=[O:30])[CH:24]=2)[CH2:16][CH2:17]1

Inputs

Step One
Name
Quantity
51.4 mmol
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C
Name
N2-(2-hydroxyethyl)-N2-methyl-N1-(3-nitrophenyl)glycinamide
Quantity
10 g
Type
reactant
Smiles
OCCN(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C
Name
Quantity
13 mL
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained between 25° C. and 30° C
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with isopropanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C. for 18 h
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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